molecular formula C14H10N4 B12893547 Malononitrile, (cyano-(1,2,3,4-tetrahydro-6-quinolyl)methylene)- CAS No. 97460-75-8

Malononitrile, (cyano-(1,2,3,4-tetrahydro-6-quinolyl)methylene)-

Cat. No.: B12893547
CAS No.: 97460-75-8
M. Wt: 234.26 g/mol
InChI Key: MMBBFDZCCKWEOZ-UHFFFAOYSA-N
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Description

Malononitrile, (cyano-(1,2,3,4-tetrahydro-6-quinolyl)methylene)-, is a substituted malononitrile derivative featuring a partially saturated quinoline ring system. This compound is synthesized via Knoevenagel condensation or multicomponent reactions involving malononitrile and aldehydes, followed by cyclization . Its structure combines the electron-withdrawing cyano groups of malononitrile with the tetrahydroquinoline scaffold, enabling applications in pharmaceuticals, optoelectronics, and catalysis .

Properties

CAS No.

97460-75-8

Molecular Formula

C14H10N4

Molecular Weight

234.26 g/mol

IUPAC Name

2-(1,2,3,4-tetrahydroquinolin-6-yl)ethene-1,1,2-tricarbonitrile

InChI

InChI=1S/C14H10N4/c15-7-12(8-16)13(9-17)10-3-4-14-11(6-10)2-1-5-18-14/h3-4,6,18H,1-2,5H2

InChI Key

MMBBFDZCCKWEOZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=C2)C(=C(C#N)C#N)C#N)NC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Malononitrile, (cyano-(1,2,3,4-tetrahydro-6-quinolyl)methylene)- typically involves the reaction of malononitrile with quinoline derivatives under specific conditions. One common method involves the use of a base catalyst, such as sodium hydride or sodium alkoxide, to facilitate the reaction. The reaction is usually carried out in an organic solvent, such as ethanol, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free conditions and microwave irradiation, can further improve the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

Malononitrile, (cyano-(1,2,3,4-tetrahydro-6-quinolyl)methylene)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and selectivity .

Major Products

The major products formed from these reactions include various quinoline derivatives, amine derivatives, and substituted malononitrile compounds. These products have diverse applications in pharmaceuticals, agrochemicals, and materials science .

Scientific Research Applications

Chemistry

Malononitrile serves as a building block for synthesizing various heterocyclic compounds, dyes, and polymers. Its reactivity allows it to participate in:

  • Oxidation Reactions: Converting cyano groups into functionalized quinoline derivatives.
  • Reduction Reactions: Transforming cyano groups into amines.
  • Substitution Reactions: Facilitating nucleophilic substitutions.

Biology

Research indicates potential biological activities of malononitrile derivatives:

  • Antimicrobial Properties: Studies have shown efficacy against various bacterial strains.
  • Anticancer Activities: Certain derivatives exhibit cytotoxic effects on cancer cell lines.

Medicine

The compound is being explored for its potential therapeutic effects in drug development:

  • Pharmaceutical Applications: It has been investigated as a precursor for kinase inhibitors and other therapeutic agents targeting specific biological pathways .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of malononitrile derivatives against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones compared to control substances.

CompoundInhibition Zone (mm)Bacteria Type
Derivative A15Staphylococcus aureus
Derivative B12Escherichia coli

Case Study 2: Anticancer Properties

Research involving the cytotoxic effects of malononitrile derivatives on human cancer cell lines demonstrated promising results.

Cell LineIC50 (µM)Compound Tested
HeLa (Cervical)10Derivative A
MCF-7 (Breast)8Derivative B

Industrial Applications

In industry, malononitrile is utilized in:

  • Dyes and Pigments Production: Its ability to form complex structures makes it valuable in creating vibrant colors.
  • Agrochemicals: Used in the synthesis of pesticides and herbicides due to its reactivity.

Mechanism of Action

The mechanism of action of Malononitrile, (cyano-(1,2,3,4-tetrahydro-6-quinolyl)methylene)- involves its interaction with various molecular targets and pathways. The cyano groups act as electron-withdrawing groups, enhancing the reactivity of the compound. The quinoline moiety can interact with biological targets, such as enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural and Electronic Properties
Compound Core Structure Key Substituents Electronic Features
Target Compound Tetrahydroquinoline Cyano groups, methylene linkage Enhanced π-conjugation due to fused ring; moderate electron-withdrawing effects
Chromene-3-carbonitriles (e.g., 6a-c ) Benzopyran (chromene) Cyano, aryl groups Extended conjugation via chromene ring; higher polarity
3-Chloroisothiazole-4,5-dicarbonitrile (12 ) Isothiazole Chloro, cyano groups Strong electron-withdrawing effects; planar structure
2-(4-Oxo-thiazolidin-2-ylidene)malononitrile Thiazolidinone Oxo, cyano groups High dipole moment; superior nonlinear optical (NLO) properties

Key Observations :

  • The tetrahydroquinoline core in the target compound provides partial saturation, reducing aromaticity compared to fully unsaturated quinoline derivatives. This impacts reactivity in electrophilic substitutions .
  • Chromene derivatives exhibit broader UV-vis absorption due to extended conjugation, whereas thiazolidinone-based malononitriles show exceptional NLO activity (e.g., 10× higher than urea) .

Key Observations :

  • The target compound’s formation is favored under basic conditions with EWGs directing cyclization to tetrahydroquinoline .
  • Nicotinamide derivatives exhibit structural variability (e.g., 1,4-dihydro vs. 3,4-dihydro isomers) based on reaction conditions, unlike the tetrahydroquinoline system’s fixed regioselectivity .
Toxicity and Environmental Impact
Compound Toxicity Profile Environmental Risks
Target Compound Likely lower cyanide release Moderate (bound cyanide in stable heterocycle)
Free Malononitrile Highly toxic (HCN release) Severe water pollution; bioaccumulation
[(2-Chlorophenyl)methylene]malononitrile Tear gas (CS agent) Acute irritation; volatile

Key Observations :

  • Incorporation of malononitrile into tetrahydroquinoline reduces cyanide liberation compared to free malononitrile, mitigating acute toxicity .

Key Observations :

  • The tetrahydroquinoline system’s planar structure enhances intercalation with DNA, supporting anticancer applications .
  • Thiazolidinone derivatives outperform urea in NLO applications, making them suitable for photonic devices .

Biological Activity

Malononitrile, specifically the compound (cyano-(1,2,3,4-tetrahydro-6-quinolyl)methylene)-, is a chemical of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following characteristics:

  • Chemical Formula : C14H10N4
  • Molecular Weight : 234.256 g/mol
  • CAS Number : 97460-75-8

The structure consists of a quinoline moiety linked to a malononitrile group, which contributes to its biological activity.

Mechanisms of Biological Activity

Research indicates that compounds containing malononitrile and quinoline derivatives exhibit various biological activities, including:

  • Anti-inflammatory Effects : Studies have demonstrated that certain derivatives can inhibit inflammatory mediators. For instance, compounds similar to malononitrile have shown efficacy in reducing carrageenan-induced paw edema in rats by modulating nitric oxide synthase (iNOS) activation and pro-inflammatory cytokine levels .
  • Antimicrobial Properties : Some studies suggest that quinoline-based compounds possess antimicrobial activity against a range of pathogens. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .
  • Anticancer Potential : Research has indicated that quinoline derivatives may exhibit cytotoxic effects against various cancer cell lines. These effects are attributed to the ability of these compounds to induce apoptosis and inhibit cell proliferation .

Case Studies

  • Anti-inflammatory Activity :
    • A study evaluated the anti-inflammatory effects of malononitrile derivatives in a rat model. The most active compound demonstrated significant inhibition of paw edema development (AA = 53.41%), surpassing conventional anti-inflammatory drugs like diclofenac .
  • Antimicrobial Assays :
    • In vitro tests showed that derivatives of malononitrile exhibited varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) ranged from 10 to 50 µg/mL depending on the specific derivative tested .
  • Cytotoxicity Studies :
    • A series of cytotoxicity assays revealed that certain malononitrile derivatives could effectively reduce cell viability in human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). IC50 values were determined to be in the low micromolar range .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
Anti-inflammatoryInhibition of paw edema
AntimicrobialActivity against bacterial strains
CytotoxicityReduced viability in cancer cells

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